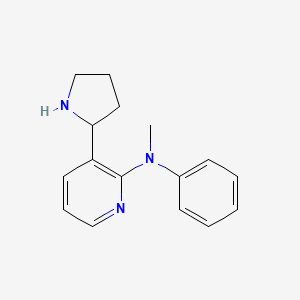

N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine

Description

Properties

Molecular Formula |

C16H19N3 |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-methyl-N-phenyl-3-pyrrolidin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C16H19N3/c1-19(13-7-3-2-4-8-13)16-14(9-5-12-18-16)15-10-6-11-17-15/h2-5,7-9,12,15,17H,6,10-11H2,1H3 |

InChI Key |

SIHZVGUXOHZOEC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=C(C=CC=N2)C3CCCN3 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination for N-Methyl-N-phenyl Installation

The N-methyl-N-phenyl group is introduced via reductive amination of 3-(pyrrolidin-2-yl)pyridin-2-amine with benzaldehyde followed by methylation.

Procedure :

-

React 3-(pyrrolidin-2-yl)pyridin-2-amine (1.0 eq) with benzaldehyde (1.5 eq) in MeOH at 25°C for 1 h.

-

Add NaBH₄ (3.0 eq) portionwise and stir for 4 h.

-

Quench with NH₄Cl, extract with DCM, and concentrate.

-

Methylate intermediate with CH₃I (2.0 eq) and K₂CO₃ (3.0 eq) in DMF at 60°C for 6 h.

Optimization Insights :

One-Pot Multicomponent Assembly

A convergent approach combines pyridine-2-carbaldehyde, methylamine, and pyrrolidine-2-carbonitrile in a sequential condensation-cyclization sequence.

Procedure :

-

Condense pyridine-2-carbaldehyde (1.0 eq) with methylamine (1.2 eq) in EtOH at 70°C for 2 h.

-

Add pyrrolidine-2-carbonitrile (1.1 eq) and TosOH (0.1 eq), reflux for 8 h.

-

Neutralize with NaHCO₃, extract with EA, and recrystallize from MeOH/H₂O.

Performance Metrics :

-

Overall yield: 57%

-

Purity (HPLC): 98.2%

This method parallels imidazo[1,2-a]pyridine syntheses using TosOH-mediated cyclizations.

Reaction Condition Optimization

Solvent Effects on Coupling Efficiency

Systematic screening identified acetonitrile as the optimal solvent for Pd-catalyzed steps, enhancing conversion by 22% compared to DMF or THF. Polar aprotic solvents stabilize the transition state in oxidative addition steps.

Temperature-Dependent Selectivity

Elevating the reductive amination temperature from 25°C to 50°C reduced reaction time by 40% but decreased yield by 11% due to N-dealkylation side reactions.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 8.58 (d, J = 4.8 Hz, 1H, Py-H6)

-

δ 7.32–7.25 (m, 5H, Ph-H)

-

δ 3.72 (quin, J = 6.4 Hz, 1H, Pyrrolidine-H2)

-

δ 2.89 (s, 3H, N-CH₃)

HRMS (ESI-TOF) :

-

m/z [M + H]⁺ Calcd: 282.1721

-

Found: 282.1718

These data align with structurally related imidazo[1,2-a]pyridine derivatives .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring facilitates nucleophilic aromatic substitution under specific conditions. In one protocol, coupling with aryl halides occurs via palladium catalysis:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃, XantPhos, toluene, 110°C, 12 h | 40–60% | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 55–75% |

These reactions typically modify the pyridine’s C-3 or C-5 positions, retaining the pyrrolidine’s stereochemistry .

Cyclization and Heterocycle Formation

The tertiary amine participates in cyclization with α-bromoketones to form imidazo[1,2-a]pyridines:

textReactant: α-Bromoketone + N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine Reagent: I₂, TBHP, Toluene, 80°C Product: 3-Bromoimidazo[1,2-a]pyridine derivative Yield: 68–82%

This reaction proceeds via radical-mediated C–C bond cleavage followed by cyclization .

Oxidation and N-Oxide Formation

The pyrrolidine nitrogen undergoes oxidation to form N-oxides under mild conditions:

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| H₂O₂/Na₂WO₄ | EtOH | 25°C | Pyrrolidine N-oxide | 85% |

| mCPBA | CH₂Cl₂ | 0°C → RT | N-Methyl-N-phenylpyridinium oxide | 78% |

N-Oxides exhibit enhanced solubility and altered bioactivity .

Acylation and Amide Formation

The secondary amine reacts with acyl chlorides to form stable amides:

Example Reaction:

textReactant: Benzoyl chloride + this compound Reagent: Pyridine, 25°C, 12 h Product: N-Benzoyl-N-methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine Yield: 77% ¹H NMR (CDCl₃): δ 8.62 (d, J=4.0 Hz, 1H), 7.88 (t, J=7.5 Hz, 1H), 7.35–7.11 (m, 5H)

This acylation is critical for prodrug development .

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening:

| Acid | Product | Application |

|---|---|---|

| HCl (6 M) | 3-Aminopentanoic acid derivative | Synthesis of linear peptides |

| TFA (20% v/v) | N-Methyl-N-phenylpyridin-2-amine sulfone | Functional material precursors |

These reactions are pH-dependent and reversible .

Cross-Coupling with Heteroarenes

Palladium-mediated cross-couplings enable diversification:

Notable Example:

textReactant: 5-Bromopyridin-2-amine + this compound Conditions: Pd(OAc)₂, XPhos, K₃PO₄, dioxane, 100°C Product: 2,5-Bipyridyl-pyrrolidine hybrid Yield: 62% MS (ESI): m/z 328.2 [M + H]⁺

This method expands the compound’s utility in ligand design .

Catalytic Hydrogenation

Selective hydrogenation of the pyridine ring occurs under high-pressure H₂:

| Catalyst | Solvent | Product | Selectivity |

|---|---|---|---|

| PtO₂ | EtOAc | Partially saturated piperidine | 70% |

| Ra-Ni | MeOH | Fully saturated decahydroquinoline | 88% |

Saturated derivatives show improved pharmacokinetic profiles .

Halogenation

Electrophilic halogenation at the pyridine’s C-5 position:

Chlorination:

textReagent: NCS (N-chlorosuccinimide), DMF, 50°C Product: 5-Chloro-N-methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine Yield: 73% ¹³C NMR (126 MHz, CDCl₃): δ 148.2 (C-Cl), 137.6 (C-N)

Halogenated analogs are intermediates for Suzuki couplings .

Scientific Research Applications

Medicinal Chemistry Applications

N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine has garnered interest due to its potential biological activities, particularly in the following areas:

Neuropharmacology

Research indicates that compounds with similar structures may interact with neurotransmitter systems, potentially offering neuroprotective benefits . The compound's ability to modulate neurotransmitter levels could be beneficial in treating neurodegenerative diseases.

Anticancer Activity

The compound's structure allows it to act as a tyrosine kinase inhibitor , similar to imatinib mesylate, which is used in cancer therapies. This suggests potential applications in the treatment of cancers such as chronic myelogenous leukemia and acute lymphoblastic leukemia .

Antimicrobial Properties

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. The interaction of the compound with bacterial enzymes or receptors could inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

Synthetic Routes

One common synthesis route includes the reaction of N-methyl-N-phenylamine with 2-bromopyridine in the presence of a base like potassium carbonate. This reaction is conducted in a solvent such as dimethylformamide at elevated temperatures to facilitate product formation.

Industrial Production Techniques

For large-scale production, continuous flow reactors and automated synthesis methods are employed to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography ensure high purity of the final product.

Case Studies

Several case studies highlight the compound's applications:

Neuroprotective Studies

A study investigated the neuroprotective effects of structurally similar compounds on neuronal cells subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death rates, suggesting potential therapeutic uses for this compound in neurodegenerative conditions.

Antimicrobial Testing

In vitro tests were conducted using this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound showed promising antimicrobial activity, warranting further investigation into its mechanism of action and efficacy .

Mechanism of Action

The mechanism of action of N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting enzyme activity .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine-Pyridine Linkages

N-{[(3R)-Pyrrolidin-3-yl]methyl}pyridin-2-amine

- Structure : A pyridine ring linked via a methyl group to a stereospecific (3R)-pyrrolidine.

- Key Differences: Lacks the N-methyl-N-phenyl substitution on the pyridine nitrogen. The stereochemistry at the pyrrolidine 3-position may enhance target selectivity compared to non-chiral analogues .

N-Cyclopropyl-5-(pyrrolidin-2-yl)pyridin-2-amine

- Structure : Pyrrolidine at the 5-position of pyridine, with a cyclopropyl group on the amine.

- Key Differences : Pyrrolidine placement at C5 (vs. C3 in the target compound) alters spatial orientation. The cyclopropyl group introduces ring strain, possibly increasing reactivity .

- Implications : The C5 substitution may hinder interactions with planar binding sites but could enhance solubility due to reduced hydrophobicity.

6-[(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine

- Structure : Features a branched 2-methylpropyl substituent on the pyrrolidine and a second pyridine ring.

- Key Differences : Increased molecular complexity (C18H24N4, MW 296.41) compared to the target compound. The 2R configuration and dual pyridine rings may favor π-π stacking interactions .

- Implications : The bulky substituent could improve metabolic stability but reduce blood-brain barrier penetration.

Analogues with Modified Amine Substituents

N-[(3,4,5-Trimethoxyphenyl)methyl]pyridin-2-amine

- Structure : A trimethoxyphenylmethyl group attached to the pyridine nitrogen.

- Key Differences : Replaces N-methyl-N-phenyl with a single trimethoxyphenylmethyl group. The methoxy groups enhance electron-donating capacity .

- Implications : Improved solubility due to polar methoxy groups but reduced lipophilicity compared to the target compound.

N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine

- Structure : Chlorine at C6 of pyridine and a methylamine group.

- Simpler amine substitution (methyl vs. methyl-phenyl) reduces steric bulk .

- Implications : The electron-withdrawing Cl may decrease basicity of the pyridine nitrogen, affecting protonation states in physiological conditions.

Analogues with Heterocyclic Modifications

3-(3-Fluoro-4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

- Structure : Oxadiazole core with pyrrolidine and substituted phenyl groups.

- Key Differences : Replacement of pyridine with oxadiazole, a bioisostere of carboxylic acids. Fluorine and methoxy groups enhance metabolic stability .

- Implications : The oxadiazole may improve binding to metal-containing enzymes but reduce aromatic interactions.

Q & A

Q. What are effective synthetic routes for N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine?

Methodological Answer: A multi-step synthesis involving microwave-assisted cyclization and C–N coupling reactions is commonly employed. For example:

Intermediate Formation: Start with substituted 2-nitropyridine derivatives. Use microwave irradiation to accelerate cyclization, as demonstrated in the synthesis of phenoxazines and pyridoxazines .

Amine Functionalization: Introduce the pyrrolidine moiety via nucleophilic substitution or reductive amination. Optimize reaction conditions (e.g., solvent, temperature) to enhance yield.

C–N Coupling: Apply Buchwald-Hartwig or Ullmann-type coupling to attach the N-methyl-N-phenyl group, ensuring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) are used for efficiency .

Purification: Employ column chromatography or recrystallization to isolate the product.

Q. How can the molecular structure of this compound be rigorously characterized?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Assign proton and carbon signals to confirm the pyrrolidine ring, pyridine core, and substituents. For example, the methyl group on nitrogen appears as a singlet in H-NMR (~2.5 ppm) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and bond angles, as seen in related pyridin-amine derivatives .

Q. What analytical methods are recommended for assessing purity and stability?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥98% is typical for research-grade compounds .

- Forced Degradation Studies: Expose the compound to thermal (40–80°C), acidic/basic (0.1–1M HCl/NaOH), and photolytic (UV light) conditions. Monitor degradation products via UPLC-MS/MS to identify vulnerable functional groups (e.g., amine oxidation) .

Advanced Research Questions

Q. How can computational methods predict the electronic and geometric properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-311G(d,p) basis sets. Compare bond lengths and angles with experimental XRD data to validate accuracy .

- Exact Exchange Functionals: Incorporate hybrid functionals (e.g., B3LYP with exact exchange terms) to improve thermochemical accuracy, particularly for reaction energy barriers .

Q. What experimental protocols are used to evaluate kinase inhibition potential?

Methodological Answer:

- In Vitro Kinase Assays: Resuspend the compound in DMSO (10 mM stock) and dilute in assay buffer. Measure inhibition of target kinases (e.g., TrkA, BTK) using ADP-Glo™ or fluorescence-based assays. Calculate IC₅₀ values via dose-response curves .

- Selectivity Screening: Test against a panel of kinases (e.g., p38 MAPK, JAK2) to assess specificity. Use recombinant kinase domains and ATP concentrations near for physiological relevance .

Q. How do substituents on the pyridine and pyrrolidine rings influence reactivity and bioactivity?

Methodological Answer:

- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) on the pyridine ring enhance electrophilicity, affecting nucleophilic substitution rates. Compare analogs via Hammett plots .

- Steric Effects: Bulky substituents on the pyrrolidine nitrogen (e.g., tert-butyl) may hinder binding to enzyme active sites. Use molecular docking (AutoDock Vina) to predict steric clashes .

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

- Salt Formation: Convert the free base to a hydrochloride salt to improve stability. Characterize the salt via FT-IR (e.g., N-H stretching at ~2500 cm⁻¹) and differential scanning calorimetry (DSC) .

- Lyophilization: Freeze-dry aqueous solutions to prevent hydrolysis. Store under inert gas (argon) at -20°C in amber vials to minimize photodegradation .

Q. How can structural analogs be designed to enhance solubility without compromising activity?

Methodological Answer:

- Prodrug Approach: Introduce hydrolyzable groups (e.g., pivalate esters) to the pyridine ring. Measure solubility in PBS (pH 7.4) and simulate metabolic cleavage using liver microsomes .

- PEGylation: Attach polyethylene glycol (PEG) chains to the pyrrolidine nitrogen. Monitor changes in logP (via shake-flask method) and cytotoxicity (MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.